molecular formula C12H16O3 B1613294 [2-(Tetrahydropyran-4-yloxy)phenyl]methanol CAS No. 478189-93-4

[2-(Tetrahydropyran-4-yloxy)phenyl]methanol

Cat. No.: B1613294
CAS No.: 478189-93-4
M. Wt: 208.25 g/mol
InChI Key: RMRHXMQGVDIPCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tetrahydropyran-4-yloxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzyl alcohol with tetrahydropyran under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the tetrahydropyran ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Tetrahydropyran-4-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as or .

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenylmethanol derivatives

Scientific Research Applications

Chemistry: [2-(Tetrahydropyran-4-yloxy)phenyl]methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool in biochemical assays.

Medicine: Its structural properties enable the design of novel therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the synthesis of advanced materials and polymers. Its versatility makes it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of [2-(Tetrahydropyran-4-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [2-(Tetrahydropyran-4-yloxy)phenyl]ethanol
  • [2-(Tetrahydropyran-4-yloxy)phenyl]acetaldehyde
  • [2-(Tetrahydropyran-4-yloxy)phenyl]acetic acid

Comparison: Compared to similar compounds, [2-(Tetrahydropyran-4-yloxy)phenyl]methanol is unique due to its specific hydroxyl group positioning and tetrahydropyran ring structure. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications .

Properties

IUPAC Name

[2-(oxan-4-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHXMQGVDIPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629013
Record name {2-[(Oxan-4-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478189-93-4
Record name {2-[(Oxan-4-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Tetrahydropyran-4-yloxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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